molecular formula C16H12O4 B287807 4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione

4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione

Cat. No. B287807
M. Wt: 268.26 g/mol
InChI Key: SIRHBCNTQSZAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione, commonly known as DBDD, is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. DBDD is a member of the dibenzo[b,f][1,5]dioxocine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of DBDD is not fully understood. However, it has been proposed that DBDD may exert its biological activities through the inhibition of enzymes involved in key cellular processes, such as DNA replication and protein synthesis. DBDD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DBDD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DBDD can inhibit the growth of cancer cells and virus replication. DBDD has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that DBDD can inhibit tumor growth in mice and improve liver function in rats.

Advantages and Limitations for Lab Experiments

One advantage of DBDD is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. DBDD is also relatively easy to synthesize, making it readily available for research purposes. One limitation of DBDD is its low solubility in water, which can make it difficult to administer in vivo. DBDD is also relatively unstable, which can make it challenging to store and handle.

Future Directions

There are several future directions for the research of DBDD. One area of interest is the development of novel therapeutic agents based on the structure of DBDD. Another area of interest is the investigation of the mechanism of action of DBDD, which could provide insight into its diverse biological activities. Additionally, the development of new synthetic methods for DBDD could improve its yield and purity, making it more accessible for research purposes. Finally, the development of new formulations of DBDD that improve its solubility and stability could facilitate its use in vivo.

Synthesis Methods

The synthesis of DBDD involves the reaction of 2,3-dimethylphenol with phthalic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the dibenzo[b,f][1,5]dioxocine ring system. The yield of DBDD is typically around 50%, and the purity can be improved through recrystallization.

Scientific Research Applications

DBDD has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied as a potential therapeutic agent for the treatment of cancer, HIV, and hepatitis B. DBDD has also been investigated as a fluorescent probe for the detection of metal ions, such as copper and iron.

properties

Product Name

4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

4,10-dimethylbenzo[c][1,5]benzodioxocine-6,12-dione

InChI

InChI=1S/C16H12O4/c1-9-5-3-7-11-13(9)19-16(18)12-8-4-6-10(2)14(12)20-15(11)17/h3-8H,1-2H3

InChI Key

SIRHBCNTQSZAFC-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1OC(=O)C3=C(C(=CC=C3)C)OC2=O

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC3=C(C=CC=C3C(=O)O2)C

Origin of Product

United States

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